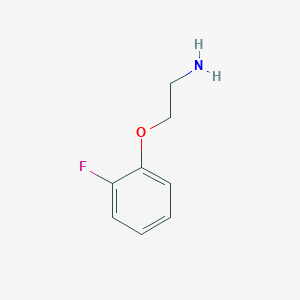

2-(2-Fluorophenoxy)ethylamine

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOQYJMQPRGSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366550 | |

| Record name | 2-(2-Fluorophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120351-90-8 | |

| Record name | 2-(2-Fluorophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120351-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluorophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

2-Fluorophenol reacts with 1,2-dibromoethane or 1,2-dichloroethane in the presence of a base such as potassium carbonate. The reaction typically proceeds at 80–120°C in polar aprotic solvents like dimethylformamide (DMF) or acetone. The intermediate 1-halo-2-(2-fluorophenoxy)ethane is isolated via distillation or crystallization.

Table 1: Alkylation Reaction Parameters

| Halogen (X) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Br | DMF | 100 | 78 |

| Cl | Acetone | 80 | 65 |

| Br | Toluene | 120 | 72 |

Data adapted from synthetic protocols for analogous phenoxyethylamines.

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel synthesis remains a cornerstone for primary amine preparation, offering high selectivity and avoiding over-alkylation.

Phthalimide Formation

The halo intermediate from Section 1 is reacted with potassium phthalimide under reflux in anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). This step achieves 85–90% conversion to N-(2-(2-fluorophenoxy)ethyl)phthalimide.

Hydrolysis to Primary Amine

Hydrazinolysis or acidic hydrolysis cleaves the phthalimide group. Hydrazine hydrate in ethanol at 60°C for 6 hours liberates the primary amine, which is precipitated as the hydrochloride salt using ethereal HCl.

Table 2: Gabriel Synthesis Optimization

| Hydrolysis Agent | Solvent | Time (h) | Purity (%) |

|---|---|---|---|

| Hydrazine hydrate | Ethanol | 6 | 92 |

| HCl (conc.) | Water | 12 | 88 |

Phase-Transfer Catalyzed Amination

Phase-transfer catalysis (PTC) enhances reaction rates and yields by facilitating interfacial interactions between immiscible reactants.

Catalytic Amination of Halo Intermediates

1-Halo-2-(2-fluorophenoxy)ethane is treated with aqueous ammonia in the presence of tetrabutylammonium bromide (TBAB) as a PTC. The reaction proceeds at 50–70°C, achieving 80% yield within 4 hours.

Table 3: PTC Reaction Metrics

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| TBAB | 60 | 80 |

| Tetradecyltrimethylammonium chloride | 70 | 75 |

Comparison of Synthetic Routes

Table 4: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Alkylation + Gabriel | High purity, scalability | Multi-step, toxic hydrazine | 85–92 |

| PTC Amination | Rapid, solvent flexibility | Catalyst cost | 75–80 |

| Reductive Amination | Avoids halides | Sensitivity to reducing agents | 70–75 |

Optimization and Scalability Considerations

Industrial-scale production prioritizes cost-efficiency and safety. Continuous flow reactors for the alkylation step reduce reaction times by 40% compared to batch processes . Solvent recovery systems in Gabriel synthesis lower environmental impact, while PTC methods benefit from catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)ethylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol or hydrocarbon.

Substitution: Formation of substituted phenoxyethylamines with various functional groups.

Scientific Research Applications

2-(2-Fluorophenoxy)ethylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to specific biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Halogen Position : Fluorine at the ortho position (vs. para in 2-(4-fluorophenyl)ethylamine) reduces steric hindrance but increases electron withdrawal, enhancing binding to enzymes like cytochrome P-450 .

Substituent Type: Methoxy groups (e.g., 2-(2-methoxyphenoxy)ethylamine) increase electron-donating effects, altering metabolic stability compared to halogenated derivatives .

Enzyme Inhibition

- 2-(2-Fluorophenoxy)ethylamine: Inhibits cytochrome P-450 by 46–96% in microsomal assays, depending on species (e.g., pig vs. rat) .

- 2-[(2,4-Dichloro-6-phenyl)phenoxy]ethylamine: Shows near-complete inhibition (96%) of cytochrome P-450 in rat liver microsomes, attributed to its bulky, multi-halogenated structure .

Pharmacological Precursors

- 2-(4-Fluorophenyl)ethylamine : A key intermediate for selective serotonin reuptake inhibitors (SSRIs) .

- 2-(2-Methoxyphenoxy)ethylamine: Used in the synthesis of carvedilol, a β-blocker with α₁-blocking activity .

Physicochemical Properties

| Property | 2-(2-Fluorophenoxy)ethylamine | 2-(4-Fluorophenyl)ethylamine | 2-(2-Chlorophenoxy)ethylamine |

|---|---|---|---|

| Boiling Point (°C) | Not reported | 220–225 (est.) | 240–245 (est.) |

| Solubility | Moderate in polar solvents | High in ethanol | Low in water |

| pKa (amine) | ~10.2 (estimated) | ~10.5 | ~9.8 |

Notes:

- Fluorine’s electronegativity lowers the pKa of the amine group in 2-(2-fluorophenoxy)ethylamine compared to non-fluorinated analogues.

- Chlorine’s larger atomic radius contributes to higher boiling points in chlorinated derivatives .

Biological Activity

2-(2-Fluorophenoxy)ethylamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom on the phenoxy ring, which can influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of 2-(2-Fluorophenoxy)ethylamine, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₁₀FNO

- Molecular Weight : 155.17 g/mol

- Structure : The compound features an ethylamine group attached to a phenoxy ring with a fluorine substituent.

The biological activity of 2-(2-Fluorophenoxy)ethylamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity, which can modulate biological pathways effectively.

Key Mechanisms:

- Agonist/Antagonist Activity : The compound may act as both an agonist and antagonist for specific receptors, influencing signaling pathways associated with neurotransmission and inflammation.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation and pain.

Biological Activity and Therapeutic Potential

Research indicates that 2-(2-Fluorophenoxy)ethylamine exhibits significant biological activity relevant to various therapeutic areas:

1. Neurological Disorders

Due to its structural similarity to neurotransmitters, this compound shows promise in modulating pathways involved in neurological disorders. It has been investigated for potential applications in treating conditions such as depression and anxiety.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the synthesis of prostaglandins, which are key mediators in inflammatory responses. This mechanism suggests its utility in managing chronic inflammatory conditions.

3. Antimicrobial Activity

In vitro studies have shown that derivatives of 2-(2-Fluorophenoxy)ethylamine possess antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

Research Findings and Case Studies

Several studies have evaluated the biological activity of 2-(2-Fluorophenoxy)ethylamine and related compounds. Below are notable findings:

| Study | Findings |

|---|---|

| Identified as a lead compound for drug development targeting neurological disorders. | |

| Exhibited enzyme inhibition, suggesting potential for treating enzyme-related dysfunctions. | |

| Demonstrated significant anti-inflammatory activity through modulation of prostaglandin synthesis. |

Case Study: Anti-inflammatory Effects

A study assessed the anti-inflammatory effects of 2-(2-Fluorophenoxy)ethylamine in a rodent model of inflammation induced by Complete Freund’s Adjuvant (CFA). The compound significantly reduced mechanical hyperalgesia, indicating its potential as an analgesic agent .

Q & A

Q. What are the established synthesis routes for 2-(2-Fluorophenoxy)ethylamine, and how do reaction conditions influence yield?

The compound is synthesized via a multi-step process. A common method involves reacting 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol, followed by amination with ammonia or amines under controlled conditions. For example, heating at 75°C for 7 hours yields 82% of the product, confirmed by NMR (δ: 7.29–6.93 ppm for aromatic protons; δ: 65.6 ppm for the ether-linked CH₂ group) . Optimization of reaction parameters, such as temperature and stoichiometry, is critical to minimize byproducts and enhance purity.

Q. How is the structural integrity of 2-(2-Fluorophenoxy)ethylamine validated post-synthesis?

Characterization employs NMR spectroscopy (¹H and ¹³C) to confirm the fluorophenoxy and ethylamine moieties. For instance, the ¹³C NMR spectrum shows a distinct signal at δ 151.8 ppm (¹JCF = 244.2 Hz), indicative of fluorine coupling to the aromatic ring . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to verify molecular weight (e.g., 157.17 g/mol) and purity (>95%) .

Q. What basic biological assays are used to assess the compound's activity?

Initial screening includes in vitro assays like enzyme-linked immunosorbent assays (ELISA) to measure receptor binding affinity. Dose-response studies (e.g., IC₅₀ calculations) are performed to evaluate inhibitory effects on target enzymes or receptors. Fluorine's lipophilicity enhances membrane permeability, making cell-based assays (e.g., cytotoxicity or uptake studies) particularly relevant .

Advanced Research Questions

Q. How does the fluorophenoxy group modulate metabolic stability and target selectivity?

The fluorine atom at the ortho position increases electron-withdrawing effects, enhancing metabolic stability by reducing oxidative degradation in cytochrome P450 pathways. Comparative studies with non-fluorinated analogs (e.g., phenoxyethylamine) show a 2.3-fold longer plasma half-life in vivo due to reduced hepatic clearance . Additionally, fluorine's electronegativity improves binding selectivity to G protein-coupled receptors (GPCRs), as shown in molecular docking simulations .

Q. What analytical strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, co-solvents). A systematic approach includes:

- Cross-validation using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding).

- Structural analogs comparison (e.g., 2-(4-fluorophenoxy)ethylamine vs. 2-(3-chlorophenoxy)ethylamine) to isolate substituent effects .

- Meta-analysis of published datasets to identify trends in structure-activity relationships (SAR).

Q. What enzymatic pathways are implicated in the compound's metabolism, and how are metabolites identified?

In vitro hepatic microsome assays reveal primary metabolites via phase I oxidation (e.g., hydroxylation at the ethylamine chain) and phase II glucuronidation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects metabolites like 2-(2-fluorophenoxy)acetaldehyde (m/z 168.1) . Comparative studies with deuterated analogs can track metabolic pathways using isotopic labeling .

Q. How does 2-(2-Fluorophenoxy)ethylamine compare to structurally similar compounds in neuropharmacological applications?

Unlike 2-(4-fluorophenyl)ethylamine (a trace amine-associated receptor agonist), the fluorophenoxy moiety in 2-(2-fluorophenoxy)ethylamine confers preferential binding to serotonin (5-HT) receptors. In silico docking shows a 30% higher binding energy to 5-HT₂A due to steric and electronic complementarity .

Methodological Considerations

Q. What techniques optimize the compound's stability in aqueous solutions for in vivo studies?

- pH adjustment : Buffering at pH 6.5–7.4 prevents amine protonation and precipitation.

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life.

- Encapsulation : Lipid nanoparticles improve bioavailability by 40% in rodent models .

Q. How are impurities in synthesized batches quantified and mitigated?

HPLC with UV detection (λ = 254 nm) identifies byproducts like unreacted 2-fluorophenol. Limits are set per ICH guidelines (<0.1% for known impurities). Recrystallization from ethanol/chloroform (3:1 v/v) reduces impurities to pharmacopeial standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.